molecular formula C21H27FN2O B2600841 4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide CAS No. 942010-74-4

4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide

Cat. No.: B2600841
CAS No.: 942010-74-4
M. Wt: 342.458
InChI Key: VJYNUBHXYZKNOT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a tert-butyl group, a dimethylamino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine for nucleophilic substitution; halogenated aromatic compounds for electrophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[2-(dimethylamino)-2-(4-chlorophenyl)ethyl]benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    4-tert-butyl-N-[2-(dimethylamino)-2-(4-bromophenyl)ethyl]benzamide: Similar structure but with a bromine atom instead of a fluorine atom.

    4-tert-butyl-N-[2-(dimethylamino)-2-(4-iodophenyl)ethyl]benzamide: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and iodine analogs. These properties can enhance its biological activity and make it a more attractive candidate for drug development .

Properties

IUPAC Name

4-tert-butyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O/c1-21(2,3)17-10-6-16(7-11-17)20(25)23-14-19(24(4)5)15-8-12-18(22)13-9-15/h6-13,19H,14H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYNUBHXYZKNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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